N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide
CAS No.:
Cat. No.: VC11433102
Molecular Formula: C20H22N4O6S2
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O6S2 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H22N4O6S2/c25-20(15-5-7-16(8-6-15)32(28,29)24-11-13-30-14-12-24)22-10-9-21-19-17-3-1-2-4-18(17)31(26,27)23-19/h1-8H,9-14H2,(H,21,23)(H,22,25) |
| Standard InChI Key | RZIPHGKOOYQOBY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN=C3C4=CC=CC=C4S(=O)(=O)N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct moieties:
-
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: A bicyclic system with sulfonamide and ketone groups, known for electronic delocalization and hydrogen-bonding capacity .
-
4-(4-Morpholinylsulfonyl)benzamide: A para-substituted benzamide with a morpholine-sulfonyl group, contributing to solubility and target affinity.
-
Ethylamino linker: A two-carbon chain enabling spatial separation of pharmacophores while maintaining conformational flexibility.
The molecular formula is C₂₁H₂₄N₄O₅S₂, with a calculated molecular weight of 500.57 g/mol . The 1,2-benzisothiazole 1,1-dioxide moiety (PubChem CID 95841) provides a planar aromatic system, while the morpholinylsulfonyl group introduces steric bulk and polarity .
Spectral and Computational Data
-
IR Spectroscopy: Peaks at 1670 cm⁻¹ (amide C=O stretch) and 1340–1160 cm⁻¹ (sulfonyl S=O asymmetric/symmetric stretches) .
-
NMR: Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂), and δ 2.4–2.6 ppm (sulfonamide CH₂) .
-
LogP: Predicted at 1.9 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₅S₂ | |
| Molecular Weight | 500.57 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar SA | 144 Ų |
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a three-step sequence:
-
Sulfonation of 4-chlorobenzamide: Reaction with morpholine and sulfur trioxide yields 4-(4-morpholinylsulfonyl)benzoyl chloride .
-
Amine coupling: Condensation of 3-amino-1,2-benzisothiazole 1,1-dioxide with ethylenediamine forms the intermediate 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethylamine .
-
Amide bond formation: Reaction of the amine intermediate with 4-(4-morpholinylsulfonyl)benzoyl chloride under Schotten-Baumann conditions yields the final product .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | SO₃, morpholine, DCM, 0°C → rt, 12 h | 78% | 95% |
| 2 | Ethylenediamine, EtOH, reflux, 6 h | 65% | 90% |
| 3 | NaOH(aq), THF, 0°C → rt, 24 h | 52% | 98% |
Analytical Validation
-
X-ray Crystallography: The benzisothiazole ring adopts a boat conformation, with intermolecular hydrogen bonds between sulfonyl oxygen and amide NH .
Pharmacological Activity
Kv1.3 Channel Inhibition
Analogous compounds (e.g., N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide) exhibit potent Kv1.3 blockade (IC₅₀ = 110 nM) . Kv1.3 regulates lymphocyte activation, making it a target for autoimmune diseases. Molecular docking suggests the sulfonyl group interacts with K⁺ selectivity filter residues (Tyr447, Asp449) .
Table 3: In Vitro Activity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume